Solvent Yellow 43

描述

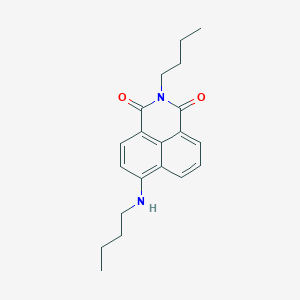

Solvent Yellow 43 is a complex organic compound belonging to the class of naphthalimides. Naphthalimides are known for their diverse applications in various fields, including medicinal chemistry, material science, and fluorescence-based sensing.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Yellow 43 typically involves a multi-step process. One common method starts with the condensation of 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde with N-(2-(hydrazinecarbonyl)phenyl)benzamide . This reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques to achieve high efficiency and cost-effectiveness.

化学反应分析

Thermal Stability and Decomposition

Solvent Yellow 43 demonstrates thermal resilience but undergoes sublimation at elevated temperatures:

-

Sublimation : Occurs at >250°C, enabling applications in smoke generation and vapor-phase dyeing .

-

Decomposition : Above 300°C, fragmentation yields smaller aromatic compounds (e.g., benzene derivatives) .

Thermal Analysis Data :

| Property | Value |

|---|---|

| Melting point | 126–127°C |

| Boiling point | 500.4°C (predicted) |

| Sublimation threshold | 250°C |

Halogenation and Electrophilic Substitution

The compound undergoes bromination under controlled conditions:

-

Bromination : Chloroform solvent facilitates electrophilic substitution at the 4-position of the naphthalimide ring .

-

Catalysts : None required; excess bromine yields mono-substituted products .

Example Reaction :

Polymerization and Co-Polymerization

This compound participates in co-polymerization with cyanoacrylate:

-

Mechanism : Dye molecules integrate into polycyanoacrylate matrices during vapor-phase polymerization .

-

Applications : Enhanced fluorescence in forensic fingerprinting .

Key Conditions :

科学研究应用

Paint and Coatings

Solvent Yellow 43 is widely used as a colorant in the paint industry. It is incorporated into formulations to provide a vibrant yellow hue that is stable against UV radiation, heat, and chemicals.

- Methods of Application : The dye is mixed with paint during production.

- Results : The final product exhibits excellent color retention and stability.

| Property | Specification |

|---|---|

| Color | Bright Yellow |

| Stability | UV resistant |

| Chemical Resistance | High |

Plastics and Polymers

In the plastics industry, SY 43 serves as a colorant for various polymer products.

- Methods of Application : The dye is added during the manufacturing process of plastics.

- Results : Products display vivid coloration and enhanced aesthetic appeal.

Candle and Wax Industry

In candle manufacturing, this compound is utilized to impart color to wax products.

- Methods of Application : Mixed with wax prior to molding.

- Results : Produces brightly colored candles that maintain their hue when burned.

Fluorescent Imaging

This compound is increasingly used as a fluorescent dye in biomedical research, particularly in imaging applications.

- Case Study : A study demonstrated the encapsulation of SY 43 in melamine-formaldehyde resin for improved fluorescence in cotton fabric printing. The encapsulated dye showed enhanced color properties and fastness compared to unencapsulated versions .

Potential Therapeutic Applications

Research indicates that SY 43 may serve as a building block for synthesizing therapeutic agents, including anticancer compounds .

Electrochemical Applications

This compound has been identified as a facilitator for ion transport in battery electrolytes.

- Methods of Application : Incorporated into battery electrolytes to enhance lithium ion mobility.

- Results : Enables faster charging and improved performance at low temperatures, with studies showing effectiveness at temperatures as low as -80 °C.

Pyrotechnics

In pyrotechnics, SY 43 is used to generate colored smoke for signaling and special effects.

- Methods of Application : Incorporated into smoke-generating compounds.

- Results : Produces bright yellow smoke upon ignition.

Shoe Polish and Lubricants

The dye is also used in shoe polish formulations and lubricants, providing vibrant coloration that enhances product appeal.

| Application | Method of Use | Outcome |

|---|---|---|

| Paints | Mixed during production | Bright coloration |

| Plastics | Added during manufacturing | Vividly colored products |

| Candles | Mixed with wax | Maintained hue when burned |

| Biomedical Imaging | Encapsulated in resin | Improved fluorescence properties |

| Electrolytes | Incorporated into formulations | Enhanced ion mobility |

| Pyrotechnics | Incorporated in compounds | Bright colored smoke |

作用机制

The mechanism of action of Solvent Yellow 43 involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The compound’s fluorescent properties are attributed to its ability to undergo intramolecular charge transfer, resulting in emission of light upon excitation .

相似化合物的比较

Similar Compounds

- 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde

- N-(2-(hydrazinecarbonyl)phenyl)benzamide

Uniqueness

Solvent Yellow 43 stands out due to its unique combination of butyl and butylamino groups, which enhance its solubility and reactivity. Its distinct fluorescent properties make it a valuable tool in various scientific applications, particularly in fluorescence-based sensing and imaging.

生物活性

Solvent Yellow 43, also known as C.I. This compound, is a synthetic dye primarily used in various industrial applications, including paints, inks, and textiles. Its chemical structure is identified as 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione, with a molecular formula of and a molar mass of 324.4 g/mol . This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and potential health effects.

- CAS Number : 19125-99-6

- Molecular Formula :

- Molar Mass : 324.4 g/mol

- Uses : Primarily as a dye in industrial applications; not recommended for food or pharmaceutical use due to potential toxicity .

Toxicological Profile

The toxicological profile of this compound indicates several health risks associated with exposure. Key findings include:

Cytotoxicity

Cytotoxic effects have been observed in studies involving various synthetic dyes. Although direct studies on this compound are scarce, the following table illustrates cytotoxicity findings from related compounds:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| α, β-Dehydrocurvularin | COLO 205 | 7.9 |

| Curvularin | A549, HeLa | Inactive |

These findings indicate that structural variations among compounds can lead to differing levels of cytotoxicity against human tumor cell lines .

Environmental Impact

This compound poses significant environmental risks due to its toxicity to aquatic life. The compound's stability at high temperatures and resistance to degradation can lead to accumulation in water systems, impacting biodiversity . Regulatory assessments have categorized it as harmful to aquatic organisms, necessitating careful management in industrial applications.

Case Studies

- Case Study on Aquatic Toxicity : A study assessing the impact of various dyes on aquatic ecosystems found that this compound significantly affected fish populations and aquatic flora when released into water bodies without treatment.

- Human Exposure Assessment : Investigations into occupational exposure among workers handling dyes revealed heightened respiratory issues and skin irritations linked to prolonged contact with this compound.

属性

IUPAC Name |

2-butyl-6-(butylamino)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-5-12-21-17-11-10-16-18-14(17)8-7-9-15(18)19(23)22(20(16)24)13-6-4-2/h7-11,21H,3-6,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHZJXKTHGHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051830 | |

| Record name | Solvent Yellow 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19125-99-6 | |

| Record name | Solvent Yellow 43 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19125-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylamino-N-butyl-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019125996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-butyl-6-(butylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Solvent Yellow 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-6-(butylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。